molecular formula C16H17ClN2O2 B5539241 2-(4-chloro-3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B5539241
M. Wt: 304.77 g/mol
InChI Key: RIIABYXSLXJTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide is 304.0978555 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Bioactivity : A study describes the isolation and bioactivity of a compound structurally similar to the one from a methanolic extract of Jolyna laminarioides. This compound exhibited chymotrypsin inhibitory activity and was active against Escherichia coli and Shigella boydii, highlighting its potential in chemical synthesis and antibacterial applications (Atta-ur-rahman et al., 1997).

  • Pharmacokinetics and Metabolism : Another study focused on the pharmacokinetics and metabolism of a related compound, S-1, which is a selective androgen receptor modulator. This research provides insights into the ideal pharmacokinetic characteristics of propanamides in preclinical studies, which is crucial for drug development and understanding the metabolism of similar compounds (Di Wu et al., 2006).

  • Environmental Impacts and Toxicology : Studies on Bisphenol A (BPA), a structurally similar compound, have shed light on the environmental and toxicological impacts of such chemicals. For instance, research on BPA's mechanisms of action, its effects on wildlife and human health, and its degradation in the environment provides a framework for understanding the environmental behavior of related compounds (Yelena B. Wetherill et al., 2007).

  • Herbicidal Activity : A study on the synthesis of novel substituted arylureasulfonyl phenoxy propanates, which are structurally related to the compound , showed herbicidal activities. This suggests potential applications in agriculture for weed control (Hu Fang-zhong, 2006).

  • Electrochemical Sensing : Research on the development of a voltammetric sensor for the detection of water pollutants, including compounds structurally similar to 2-(4-chloro-3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide, indicates potential applications in environmental monitoring (H. Karimi-Maleh et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-9-14(3-4-15(11)17)21-12(2)16(20)19-10-13-5-7-18-8-6-13/h3-9,12H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIABYXSLXJTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.